

Common interfering substances in isoluminol assays

Author: BenchChem Technical Support Team. Date: December 2025



Technical Support Center: Isoluminol Assays

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common issues related to interfering substances in **isoluminol**-based chemiluminescence immunoassays (CLIA).

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances in isoluminol assays?

Isoluminol assays, like other immunoassays, are susceptible to interference from various endogenous and exogenous substances that can lead to inaccurate results.[1][2] The most frequently encountered interferents are hemoglobin (from hemolysis), bilirubin (from icterus), and lipids (from lipemia).[3][4][5] Other potential interferents include certain drugs, cross-reacting substances, heterophile antibodies, and components from sample collection devices.

Q2: How do these substances interfere with the assay?

Interference can manifest as either falsely high (positive interference) or falsely low (negative interference) results. The mechanisms are varied:

Hemoglobin: Can cause interference, though modern electrochemiluminescence
 immunoassays are generally less susceptible than spectrophotometric assays. Hemolysis

Troubleshooting & Optimization





has been shown to cause significant interference for specific analytes like folate and vitamin D.

- Bilirubin: High concentrations of bilirubin (icterus) can interfere with some assays, though its effect is often less pronounced than that of hemoglobin or lipids.
- Lipids: Lipemia, the presence of a high concentration of lipids, can cause turbidity which scatters light, a primary interference mechanism in optical assays. This can significantly affect immunoturbidimetric methods. Lipemia has been shown to interfere with assays for analytes like progesterone and vitamin D.
- Chemicals & Catalysts: Substances like sodium hypochlorite (bleach), copper ions, and peroxidases from plant sources can catalyze the chemiluminescent reaction, leading to false-positive signals.
- Endogenous Antibodies: Heterophile antibodies or human anti-animal antibodies (HAAA) can
 cross-link the capture and detection antibodies in a sandwich assay, mimicking the analyte
 and causing a false positive, or they can block antibody binding sites, causing a false
 negative.

Q3: How can I identify if interference is affecting my results?

A key indicator of interference is a discrepancy between the assay results and the clinical picture or other laboratory findings. Several laboratory techniques can help identify interference:

- Serial Dilution: Diluting the sample can reduce the concentration of the interfering substance. If interference is present, the analyte concentration will not be linear across the dilutions; once the interferent is sufficiently diluted, the corrected analyte concentration should plateau.
- Spike and Recovery: This method assesses matrix effects by adding a known amount of analyte to a sample and measuring the recovery. Low recovery suggests the presence of an interfering substance in the sample matrix.
- Alternate Method Testing: Comparing results with a different assay platform that uses
 different antibodies or detection methods can be useful, as they are often not susceptible to
 the same interferences.



 Use of Blocking Agents: Commercially available kits can be used to pretreat samples to neutralize potential interferences from heterophile or antianimal antibodies.

Troubleshooting Guide

Issue: Weak or No Signal

- Possible Cause: An interfering substance is quenching the chemiluminescent signal or inhibiting the enzyme reaction (e.g., HRP). Sodium azide, for instance, is a known inhibitor of peroxidase reactions.
- Troubleshooting Steps:
 - o Review sample for visual signs of hemolysis or lipemia.
 - Perform a spike and recovery experiment to check for matrix inhibition.
 - If a known inhibitor is suspected (e.g., from buffer components), remove it through sample purification or use an alternative buffer system.

Issue: High Background or False Positives

- Possible Cause: The sample may contain a substance that non-specifically triggers or enhances the chemiluminescent reaction, such as bleach, metal ions, or certain peroxidases. Alternatively, heterophile antibodies could be cross-linking the assay antibodies.
- Troubleshooting Steps:
 - Investigate the sample collection and handling process for potential contamination.
 - Test for heterophile antibodies by re-analyzing the sample after treatment with a blocking agent.
 - Run the sample on an alternative assay platform to see if the result is concordant.

Issue: Inconsistent or Non-Reproducible Results



- Possible Cause: The concentration of an interferent may vary between aliquots or sample preparations. Lipemic samples, in particular, can be non-homogenous, leading to variability.
- Troubleshooting Steps:
 - Ensure thorough mixing of samples before aliquoting, especially if lipemia is suspected.
 - Consider sample clarification steps like centrifugation or chemical precipitation to remove lipids.
 - Perform serial dilutions to see if results become more consistent once the interferent is diluted out.

Data on Common Interfering Substances

The following table summarizes the effects of common endogenous interferents on various immunoassays. Note that the level of interference is highly assay-specific.



Interfering Substance	Analyte Affected	Platform / Assay Type	Interference Effect & Concentration Threshold
Hemoglobin	Folate, 25- hydroxyvitamin D, PTH, ß-crosslaps, Anti-TPO, Anti-Tg	Electrochemiluminesc ence	Significant interference observed.
Ferritin, Folate	Immulite 2500 (CLIA)	Clinically significant interference.	
Angiotensin I, Angiotensin II, Renin	Chemiluminescence Immunoassay	Identified as a potential interfering substance.	-
Bilirubin	Estradiol, Testosterone	Immulite 2500 (CLIA)	Clinically significant interference.
Amikacin	Enzyme Multiplied Immunoassay	Interference detected at 20 mg/dL of bilirubin.	
Conjugated Bilirubin	Beckman Coulter AU Analyzers	Monoclonal and polyclonal immunoglobulins can cause false positive or negative results.	
Lipids (Triglycerides)	Testosterone	Immulite 2500 (CLIA)	Clinically significant interference.
25-hydroxyvitamin D, Progesterone	Electrochemiluminesc ence	Significant interference observed.	
Angiotensin I, Angiotensin II, Renin	Chemiluminescence Immunoassay	Identified as a potential interfering substance.	_
SARS-CoV-2 Antibodies	Roche Cobas (ECLIA)	Mild interference noted in negative samples at	



triglycerides ≥3100 mg/dL, but qualitative result was unaffected.

Experimental Protocols

Protocol 1: Interference Testing via Spiking

This protocol, adapted from CLSI Guideline EP07-A2, is used to determine the effect of a specific substance on an assay.

- Prepare a Sample Pool: Collect a sample pool of the matrix (e.g., serum, plasma) that is free
 of the analyte of interest or has a known low concentration.
- Prepare Interferent Stock: Create a concentrated stock solution of the potential interfering substance (e.g., hemolysate, bilirubin solution, or a lipid emulsion like Intralipid).
- · Spike Samples:
 - Test Samples: Add increasing volumes of the interferent stock to aliquots of the sample pool to create a range of interferent concentrations.
 - Control Sample: Add an equivalent volume of the interferent's solvent to an aliquot of the sample pool.
- Assay: Analyze all samples according to the standard isoluminol assay protocol.
- Analyze Data: Calculate the percentage difference between the results of the spiked samples and the control sample. A difference greater than a predefined limit (e.g., 10%) is considered significant interference.

Protocol 2: Spike and Recovery for Matrix Effect Assessment

This protocol helps determine if components within a specific sample matrix are interfering with analyte detection.

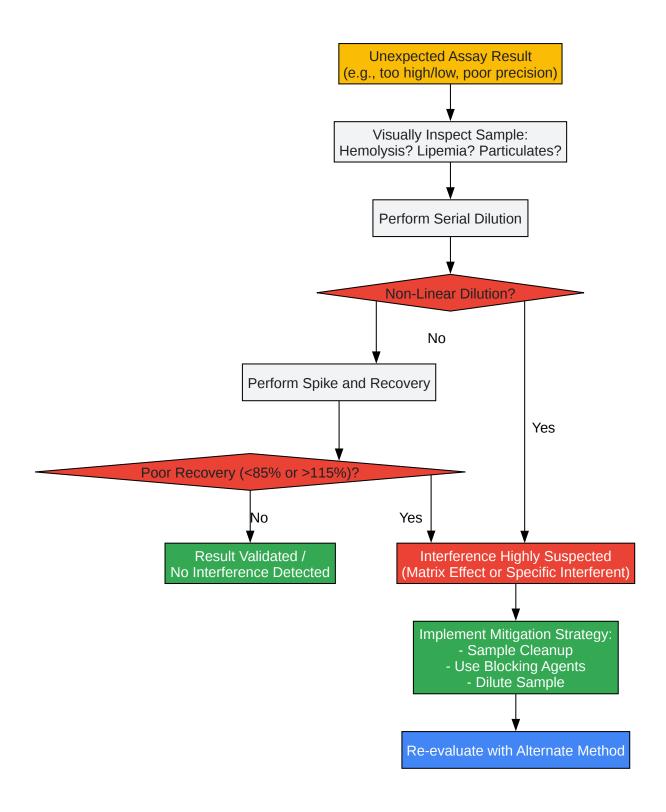
• Prepare Samples (in triplicate):



- Neat Matrix: The user's sample, unspiked. This measures the endogenous analyte level.
- Spiked Buffer (Control): A known concentration of the analyte is added to the standard assay buffer.
- Spiked Matrix (Test): The same known concentration of analyte is added to the user's sample.
- Assay: Run all prepared samples according to the standard protocol.
- Calculate Percent Recovery:
 - Percent Recovery = [(Concentration in Spiked Matrix Concentration in Neat Matrix) / Concentration in Spiked Buffer] x 100
- Interpret Results: A recovery close to 100% indicates no significant matrix interference. A
 lower or higher recovery suggests the presence of interfering substances.

Visual Guides

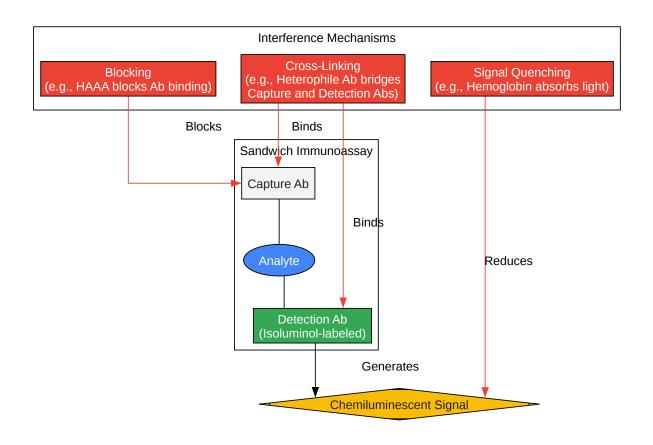




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Caption: Workflow for troubleshooting unexpected results and identifying potential interference.





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- To cite this document: BenchChem. [Common interfering substances in isoluminol assays].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b145718#common-interfering-substances-in-isoluminol-assays]

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